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Compound of Interest

1-(Benzyloxy)-4-bromo-2-
Compound Name:
fluorobenzene

Cat. No.: B134947

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and reactivity of 1-(Benzyloxy)-4-bromo-2-fluorobenzene. This versatile building block is of
significant interest to researchers in organic synthesis and medicinal chemistry due to its
unique combination of functional groups, which allow for a variety of chemical transformations.

Core Chemical Properties

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a polysubstituted aromatic compound. The
interplay of the electron-donating benzyloxy group and the electron-withdrawing halogen atoms
(bromine and fluorine) on the benzene ring dictates its reactivity and potential applications as a
synthetic intermediate.

Physicochemical Data

A summary of the key physicochemical properties of 1-(Benzyloxy)-4-bromo-2-
fluorobenzene is presented in Table 1. While some experimental data is available, certain
properties are predicted based on computational models due to a lack of comprehensive
experimental reports.
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Property Value Source
Molecular Formula C13H10BrFO [1112]
Molecular Weight 281.12 g/mol [1]

CAS Number 185346-79-6 [2]
Appearance White to off-white solid [2]
Melting Point 31.0-37.0°C [2]
Boiling Point (Predicted) 329.1+£27.0°C

Density (Predicted) 1.445 + 0.06 g/cm?3

Soluble in common organic
solvents such as

Solubility dichloromethane, ethyl
acetate, and tetrahydrofuran.

Insoluble in water.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 1-(Benzyloxy)-4-bromo-2-
fluorobenzene. While a complete set of experimentally recorded spectra for this specific
compound is not readily available in the public domain, representative data for similar
structures provides valuable insights.

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on both the fluorophenyl and benzyl rings, as well as a characteristic
singlet for the benzylic methylene protons. The coupling patterns of the aromatic protons will
be influenced by the fluorine and bromine substituents.

e 13C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon
atoms in the molecule. The chemical shifts of the carbons in the fluorophenyl ring will be
particularly informative regarding the electronic effects of the substituents.

o Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
mass of the molecule. The isotopic pattern of bromine (approximately equal intensity for 7°Br
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and &Br) will be a key feature, resulting in M and M+2 peaks of similar abundance.

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for
the C-O-C ether linkage, C-H bonds of the aromatic rings and the methylene group, and C-
Br and C-F bonds.[1]

Synthesis and Experimental Protocols

The synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene can be achieved through a two-
step process starting from 4-bromo-2-fluorophenol. This method involves the protection of the
phenolic hydroxyl group via a Williamson ether synthesis.

Recommended Synthetic Protocol

Step 1: Benzylation of 4-Bromo-2-fluorophenol

This initial step involves the O-alkylation of 4-bromo-2-fluorophenol with benzyl bromide in the
presence of a suitable base.

o Materials:

o 4-Bromo-2-fluorophenol

o Benzyl bromide

o Potassium carbonate (K2CO3)

o Anhydrous N,N-Dimethylformamide (DMF)
e Procedure:

o To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous DMF, add potassium
carbonate (1.5 eq).

o Stir the mixture at room temperature for 30 minutes.

o Add benzyl bromide (1.1 eq) dropwise to the suspension.
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o Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer
chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford 1-
(benzyloxy)-4-bromo-2-fluorobenzene.

Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

4-Bromo-2-fluorophenol

illiamson Ether Synthesis

@I bromide, K2CO3®

1-(Benzyloxy)-4-bromo-2-fluorobenzene

Click to download full resolution via product page
A simplified workflow for the synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene.

Reactivity and Potential Applications

The chemical reactivity of 1-(Benzyloxy)-4-bromo-2-fluorobenzene is centered around the
aryl bromide and the electron-rich aromatic ring. These features make it a valuable precursor
for the synthesis of more complex molecules through various cross-coupling reactions.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b134947?utm_src=pdf-body
https://www.benchchem.com/product/b134947?utm_src=pdf-body
https://www.benchchem.com/product/b134947?utm_src=pdf-body-img
https://www.benchchem.com/product/b134947?utm_src=pdf-body
https://www.benchchem.com/product/b134947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling
reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

o Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by
coupling the aryl bromide with a boronic acid or ester. This is a powerful method for
constructing biaryl structures, which are common motifs in pharmaceuticals.

o Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by
coupling the aryl bromide with a primary or secondary amine. This is a key transformation for
the synthesis of arylamines, another important class of compounds in drug discovery.

Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

1-(Benzyloxy)-4-bromo-2-fluorobenzene

Buchwald-Hartwig Amination

R2NH
[Pd catalyst, Base]

R-B(OH)2
[Pd catalyst]

Biaryl Product Arylamine Product

Click to download full resolution via product page

Palladium-catalyzed cross-coupling reactions of 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Benzyne Formation
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Under strong basic conditions, ortho-haloaryl compounds can undergo elimination to form a
highly reactive benzyne intermediate. The presence of both bromine and fluorine atoms at the
1- and 2-positions suggests that 1-(benzyloxy)-4-bromo-2-fluorobenzene could potentially
form a benzyne intermediate upon treatment with a strong base like sodium amide or an
organolithium reagent. This reactive intermediate can then be trapped by various nucleophiles
or dienes to generate highly functionalized aromatic compounds.

Benzyne Formation and Trapping

1-(Benzyloxy)-4-bromo-2-fluorobenzene

HBr or - HF

Strong Base
(e.g., NaNH2)

Benzyne Intermediate

Nucleophilic Attack

Nucleophile (Nu~)

(Functionalized Aromatic Product)

Click to download full resolution via product page

Proposed pathway for benzyne formation and subsequent reaction.

Applications in Drug Discovery and Development

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b134947?utm_src=pdf-body
https://www.benchchem.com/product/b134947?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Halogenated aromatic compounds are prevalent in medicinal chemistry. The incorporation of
fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
[4] The bromine atom serves as a synthetic handle for introducing further molecular diversity.
While specific drug candidates derived directly from 1-(benzyloxy)-4-bromo-2-fluorobenzene
are not widely reported in the literature, its structural motifs are present in various biologically
active molecules. Its utility as a building block allows for the synthesis of a wide range of
derivatives that can be screened for various pharmacological activities. For instance,
benzyloxy-containing chalcones and other derivatives have been investigated for their potential
as anticancer and antimicrobial agents.[5]

Conclusion

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a valuable and versatile intermediate for organic
synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling
reactions, provides access to a wide array of complex molecular architectures. For researchers
and scientists in drug development, this compound represents a key building block for the
synthesis of novel chemical entities with potential therapeutic applications. Further exploration
of its utility in the synthesis of biologically active compounds is a promising area for future
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-
2-fluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134947#1-benzyloxy-4-bromo-2-fluorobenzene-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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